molecular formula C9H10F3N3O5 B2961081 3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855952-44-1

3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid

Cat. No. B2961081
CAS RN: 1855952-44-1
M. Wt: 297.19
InChI Key: CHHYLABZUKQBLX-UHFFFAOYSA-N
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Description

The compound “3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid” is a complex organic molecule that contains several functional groups . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a nitro group (-NO2), a trifluoroethoxy group (-OCF3), and a butanoic acid group (-CH2CH2COOH).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C9H10F3N3O5 . It contains a balance of polar (due to the nitro, trifluoroethoxy, and carboxylic acid groups) and nonpolar regions (due to the carbon backbone and pyrazole ring), which would influence its physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The carboxylic acid could undergo reactions typical of this functional group, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely to be polar due to its polar functional groups, which would make it more soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O5/c1-5(2-7(16)17)14-3-6(15(18)19)8(13-14)20-4-9(10,11)12/h3,5H,2,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYLABZUKQBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid

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